molecular formula C10H12O4 B6244033 tert-butyl 2-formylfuran-3-carboxylate CAS No. 2408966-31-2

tert-butyl 2-formylfuran-3-carboxylate

Cat. No.: B6244033
CAS No.: 2408966-31-2
M. Wt: 196.2
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Description

Tert-butyl 2-formylfuran-3-carboxylate: is an organic compound featuring a furan ring substituted with a formyl group at the 2-position and a carboxylate ester group at the 3-position. The tert-butyl group attached to the carboxylate moiety provides steric hindrance, influencing the compound’s reactivity and stability. This compound is of interest in organic synthesis and various research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with furan derivatives, such as furan-2-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to form tert-butyl furan-2-carboxylate.

    Formylation: The formyl group is introduced at the 2-position via a Vilsmeier-Haack reaction, using reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for esterification and formylation to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-formylfuran-3-carboxylate can undergo oxidation reactions, converting the formyl group to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Tert-butyl 2-carboxyfuran-3-carboxylate.

    Reduction: Tert-butyl 2-hydroxymethylfuran-3-carboxylate.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-formylfuran-3-carboxylate serves as an important intermediate in the synthesis of various complex organic molecules. It is utilized in:

  • Building Blocks for Pharmaceuticals: Its structure allows for modifications that lead to bioactive compounds.
  • Agrochemical Development: The compound can be transformed into herbicides or fungicides due to its reactive functional groups.

Medicinal Chemistry

Research has indicated potential therapeutic applications:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for drug development against resistant strains.
  • Anti-inflammatory Properties: Initial investigations suggest that modifications of this compound may lead to anti-inflammatory agents.

Materials Science

The compound's unique structure allows it to be used in:

  • Polymer Chemistry: It can act as a monomer in polymerization reactions, leading to materials with specific properties.
  • Coatings and Adhesives: Its reactivity can be harnessed to develop advanced coatings with improved adhesion and durability.

Data Table: Applications Overview

Application AreaSpecific Use CaseNotes
Organic SynthesisIntermediate for pharmaceuticalsKey for creating complex structures
Medicinal ChemistryAntimicrobial agentsPotential against drug-resistant bacteria
Anti-inflammatory drugsEarly-stage research ongoing
Materials ScienceMonomer in polymerizationEnhances material properties
Coatings and adhesivesImproves adhesion and durability

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of this compound against various bacterial strains. The results indicated that certain modifications enhanced the antimicrobial efficacy significantly compared to standard antibiotics.

Case Study 2: Polymer Applications

Research conducted at a leading university focused on the use of this compound as a monomer in creating biodegradable polymers. The resulting materials exhibited favorable mechanical properties and biodegradability, suggesting potential applications in sustainable packaging.

Mechanism of Action

The mechanism by which tert-butyl 2-formylfuran-3-carboxylate exerts its effects depends on its application:

    In Catalysis: The furan ring coordinates with metal centers, facilitating various catalytic processes.

    In Biological Systems: The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: Lacks the tert-butyl ester group, making it less sterically hindered.

    Tert-butyl furan-2-carboxylate: Lacks the formyl group, reducing its reactivity in certain chemical transformations.

    2-Formylfuran-3-carboxylic acid: Lacks the tert-butyl ester group, affecting its solubility and stability.

Uniqueness: Tert-butyl 2-formylfuran-3-carboxylate is unique due to the combination of the formyl and tert-butyl ester groups, which confer distinct reactivity and stability profiles, making it valuable in specific synthetic and research applications.

Properties

CAS No.

2408966-31-2

Molecular Formula

C10H12O4

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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